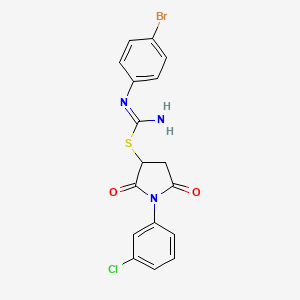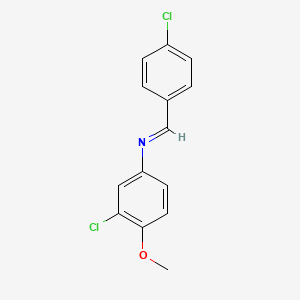![molecular formula C22H23N3O3S2 B11543977 N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B11543977.png)
N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)-3-フェニルプロパンアミドは、ベンゾチアゾール環、モルホリン部分、およびフェニルプロパンアミド基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)-3-フェニルプロパンアミドの合成は、通常、複数の段階で構成されます。
ベンゾチアゾール環の形成: ベンゾチアゾール環は、2-アミノチオフェノールと適切なアルデヒドまたはケトンを環化することにより合成できます。
モルホリン部分の導入: モルホリン基は、求核置換反応により導入されます。この反応では、ベンゾチアゾール環上の適切な脱離基がモルホリン誘導体に置き換えられます。
フェニルプロパンアミド基の付加: 最後の段階は、ベンゾチアゾール誘導体と3-フェニルプロパン酸またはその誘導体との間のアミド結合の形成を含みます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を達成するために、上記の合成経路の最適化が必要になる可能性があります。これには、触媒の使用、制御された反応条件、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)-3-フェニルプロパンアミドは、以下の化学反応を含むさまざまな化学反応を起こす可能性があります。
酸化: ベンゾチアゾール環の硫黄原子は、酸化されてスルホキシドまたはスルホンを形成する可能性があります。
還元: モルホリン部分のカルボニル基は、還元されてアルコールを形成する可能性があります。
置換: ベンゾチアゾール環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、および過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: ハロゲン、ハロアルカン、またはアミンやチオールなどの求核剤などの試薬は、適切な条件下で使用できます。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール。
置換: さまざまな置換ベンゾチアゾール誘導体。
科学研究への応用
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)-3-フェニルプロパンアミドは、科学研究においていくつかの応用があります。
医薬品化学: この化合物は、生物学的標的に相互作用する可能性のあるユニークな構造的特徴により、治療薬としての可能性が調査されています。
材料科学: この化合物の構造的特性により、特定の電子特性または光学特性を持つ新しい材料の開発のための候補となっています。
生物学的研究: 酵素相互作用や細胞シグナル伝達経路など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
科学的研究の応用
N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)-3-フェニルプロパンアミドの作用機序は、特定の分子標的との相互作用を含みます。ベンゾチアゾール環は、タンパク質または酵素と相互作用し、その活性を阻害する可能性があります。モルホリン部分は、化合物の溶解性を高め、細胞膜への輸送を促進する可能性があります。フェニルプロパンアミド基は、タンパク質の疎水性ポケットと相互作用し、結合親和性を高める可能性があります。
類似化合物との比較
類似化合物
6-エトキシ-4-N-(2-モルホリン-4-イルエチル)-2-N-プロパン-2-イル-1,3,5-トリアジン-2,4-ジアミン: この化合物もモルホリン部分を含んでおり、除草剤として使用されています.
2-{[2-(モルホリン-4-イル)エチル]アミノ}ピリジン-3-カルボニトリル: この化合物は、強力なホスホイノシチド3-キナーゼβ (PI3Kβ) 阻害剤であり、抗血栓作用を有しています.
ユニークさ
N-(2-{[2-(モルホリン-4-イル)-2-オキソエチル]スルファニル}-1,3-ベンゾチアゾール-6-イル)-3-フェニルプロパンアミドは、ベンゾチアゾール環、モルホリン部分、およびフェニルプロパンアミド基の組み合わせによりユニークです。このユニークな構造により、さまざまな用途に適した独自の化学的および生物学的特性が提供されます。
特性
分子式 |
C22H23N3O3S2 |
|---|---|
分子量 |
441.6 g/mol |
IUPAC名 |
N-[2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H23N3O3S2/c26-20(9-6-16-4-2-1-3-5-16)23-17-7-8-18-19(14-17)30-22(24-18)29-15-21(27)25-10-12-28-13-11-25/h1-5,7-8,14H,6,9-13,15H2,(H,23,26) |
InChIキー |
JXCCCHWYEKOALV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543899.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
![3-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543930.png)
![2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543938.png)


![N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}biphenyl-4-amine](/img/structure/B11543971.png)
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid benzyl-(4-methoxy-benzylidene-hydrazinocarbonylmethyl)-amide](/img/structure/B11543978.png)
![6-Acetyl-6-indolo[2,3-b]quinoxaline](/img/structure/B11543983.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11543985.png)
![N'-[(E)-(4-Ethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11543992.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11543995.png)
